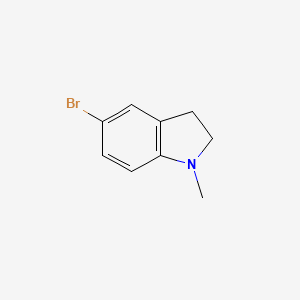

5-Bromo-1-methylindoline

説明

Significance of Indoline (B122111) Core Structures in Organic Synthesis and Medicinal Chemistry

Indoline and its derivatives are integral to the synthesis of numerous natural products, pharmaceuticals, and advanced materials. researchgate.net The electron-rich nature of the indole (B1671886) nucleus makes it highly reactive and amenable to various chemical modifications, including electrophilic substitution, alkylation, acylation, and halogenation. irjmets.com This adaptability allows for the creation of structurally diverse molecules with a broad spectrum of biological activities. semanticscholar.org

In medicinal chemistry, the indoline scaffold is considered a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity. chim.it This has led to the development of numerous indole-based drugs for treating a variety of conditions, including cancer, infections, and neurological disorders. semanticscholar.org The ability to functionalize the indole core at multiple positions enables the fine-tuning of the pharmacological properties of these compounds. researchgate.net

Overview of Halogenated Indoline Compounds in Academic Research

Halogenation, the process of introducing halogen atoms into a molecule, is a key strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of lead compounds. irjmets.com Halogenated indoline derivatives have garnered significant attention in academic research due to their unique chemical and biological characteristics. nih.gov The introduction of a halogen, such as bromine, can significantly alter the electronic properties of the indoline ring, influencing its reactivity and interaction with biological targets. nih.govsolubilityofthings.com

Research has shown that the type and position of the halogen on the indole scaffold are critical for its biological activity. nih.gov For instance, certain halogenated indoles have been found to activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in various physiological and pathological processes. nih.gov This has opened avenues for the development of new therapeutic agents for conditions like inflammatory bowel disease. nih.gov

Scope of Scholarly Investigation on 5-Bromo-1-methylindoline and its Derivatives

Among the vast array of halogenated indolines, this compound and its derivatives have been the subject of considerable scholarly investigation. This specific compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems and bioactive molecules. solubilityofthings.comresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRSVRZXIXHOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598358 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99848-78-9 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1 Methylindoline and Key Halogenated Indoline Derivatives

Strategies for Direct Synthesis of 5-Bromo-1-methylindoline

The direct synthesis of this compound is not commonly detailed as a single-step procedure. Instead, it is typically achieved through a multi-step sequence that involves the formation of the 5-bromoindoline (B135996) core followed by N-alkylation. A prevalent strategy begins with the protection of the indoline (B122111) nitrogen, often with an acetyl group, to direct the subsequent bromination.

One established route involves the direct bromination of 1-acetyl-indoline in a solvent like glacial acetic acid, which yields 5-bromo-1-acetyl-indoline. prepchem.comwipo.int This intermediate is then subjected to deacetylation under acidic conditions to produce 5-bromoindoline. wipo.int The final step is the N-methylation of 5-bromoindoline to furnish the target compound, this compound. The N-alkylation of the indoline core is a well-established transformation, often achieved using alkyl halides. nih.gov Iron complexes have also been utilized to catalyze the N-alkylation of indolines via a "borrowing-hydrogen" methodology with alcohols. nih.gov For instance, 5-bromoindoline has been shown to react effectively with benzyl (B1604629) alcohol, supporting the feasibility of methylation at the nitrogen position to yield the final product. nih.gov

This sequence can be summarized as:

Protection: Indoline is acetylated to form 1-acetyl-indoline. wipo.int

Bromination: 1-acetyl-indoline is brominated to yield N-acetyl-5-bromoindoline. wipo.int

Deprotection: The acetyl group is removed to give 5-bromoindoline. wipo.int

Methylation: 5-bromoindoline is methylated at the nitrogen atom to produce this compound.

Synthesis of this compound-2,3-dione (5-Bromo-1-methylisatin)

This compound-2,3-dione, also known as 5-Bromo-1-methylisatin, is a key derivative. Its synthesis can be approached in two primary ways: by methylating the nitrogen of a pre-brominated isatin (B1672199) or by brominating a pre-methylated isatin.

This strategy involves the direct methylation of 5-bromoisatin (B120047). 5-Bromoisatin is a commercially available starting material that serves as a precursor for numerous derivatives. chemicalbook.comsigmaaldrich.com The N-methylation reaction yields 5-Bromo-1-methylisatin, which crystallizes as orange-red needles from methanol. chemicalbook.comguidechem.comchemicalbook.com This approach is foundational for creating various N-substituted 5-bromoisatin compounds. researchgate.netmdpi.com

An alternative and effective route is the regioselective bromination of N-methylisatin. Research has demonstrated that using Pyridinium bromochromate (PBC) in glacial acetic acid allows for the selective bromination of N-methylisatin at the 5-position, producing 5-Bromo-1-methylisatin as the sole product. umz.ac.ir This method is noted for its high regioselectivity. umz.ac.ir

Table 1: Regioselective Bromination of N-methylisatin

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|

Other brominating agents, such as N-bromosuccinimide, have also been used for the bromination of isatin, primarily targeting the 5-position. umz.ac.ir

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reagents located in separate, immiscible phases (e.g., aqueous and organic). sciforum.nettheaic.orgresearchgate.net This is typically achieved using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction can occur. sciforum.netunimi.it

In the context of isatin chemistry, PTC has been successfully employed for the synthesis of new heterocyclic systems derived from 5-bromoisatin. researchgate.netimist.ma Specifically, alkylation reactions on the 5-bromoisatin molecule have been carried out under PTC conditions. researchgate.netimist.ma This technique offers benefits such as milder reaction conditions and the ability to use a wider range of reactants, making it a valuable tool for diversifying the library of 5-bromoisatin derivatives. researchgate.netresearchgate.netimist.ma

Synthesis of 5-Bromo-1-methylindolin-2-one

The synthesis of 5-Bromo-1-methylindolin-2-one, an oxindole (B195798) derivative, can be efficiently achieved through the direct bromination of its precursor, 1-methylindolin-2-one. A reported method involves dissolving 1-methylindolin-2-one in acetonitrile (B52724) and cooling the solution before slowly adding an acetonitrile solution of N-bromosuccinimide (NBS). nih.gov The reaction proceeds to give the desired 5-bromo product in good yield after purification by recrystallization. nih.gov

Table 2: Synthesis of 5-Bromo-1-methylindolin-2-one

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|

Catalytic Systems and Reaction Optimization in Indoline Derivative Synthesis

The synthesis of indoline derivatives has been significantly advanced by the development of various catalytic systems. These catalysts offer efficient and versatile routes to these important heterocyclic motifs from readily available starting materials. nih.gov

A range of transition metals, including Palladium (Pd), Copper (Cu), Nickel (Ni), and Iridium (Ir), have been employed as catalysts in ring-closing reactions to form the indoline core. nih.govorganic-chemistry.org Palladium-catalyzed reactions are particularly versatile, enabling tandem processes such as cross-coupling, cyclization, and amination. researchgate.net For instance, Pd(II)-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a pathway to substituted indolines. organic-chemistry.org

More recently, cobalt-based catalysts have been utilized in novel methods for indoline synthesis. nih.govscispace.com One such method proceeds through a cobalt(III)-carbene radical intermediate, which undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by a C-H activation/rebound mechanism. nih.govscispace.com This approach transforms easily derivatized benzaldehyde (B42025) precursors into functionalized indoline products using inexpensive and commercially available reagents. nih.gov

Reaction optimization is crucial for achieving high yields and selectivity. Key parameters include the choice of catalyst and its ligands, solvent, temperature, and reaction time. In the cobalt-catalyzed system, for example, it was found that planar (porphyrin-like) ligands are essential for catalytic activity. scispace.com Similarly, reductive cyclization of indolylnitrochalcone intermediates to 4-indolylquinoline derivatives using Fe/HCl demonstrates how the choice of reducing agent and acid can be optimized for clean and high-yield transformations. nih.gov The development of these catalytic systems and the continuous optimization of reaction conditions are vital for expanding the accessibility and diversity of functionalized indoline derivatives. nih.govorganic-chemistry.org

Regioselectivity and Stereocontrol in Synthetic Routes

The precise control of substituent placement (regioselectivity) and the three-dimensional arrangement of atoms (stereocontrol) are critical aspects in the synthesis of complex molecules like this compound and other halogenated indoline derivatives. The functionality and biological activity of these compounds are intrinsically linked to their specific substitution patterns and stereochemistry. Synthetic strategies, therefore, employ various techniques to achieve high levels of control over these parameters.

Regioselectivity in Halogenation and Cyclization

Regioselectivity in the synthesis of halogenated indolines is primarily achieved by directing the halogenation to a specific position on the aromatic ring or by constructing the ring system from precursors that already contain the desired substitution pattern.

Directing Group Strategy for Bromination: A common and effective method to ensure bromination occurs at the C-5 position of the indoline core is through the use of a directing group on the indoline nitrogen. The nitrogen atom's lone pair strongly activates the aromatic ring towards electrophilic substitution, particularly at the C-5 and C-7 positions. To selectively favor the C-5 position, an N-acetyl group is often employed. This group sterically hinders the C-7 position and modulates the electronic properties of the ring, thereby directing the incoming electrophile (bromine) preferentially to the C-5 position. A patented, environmentally friendly method for producing 5-bromoindole (B119039) highlights this principle, where N-acetylindoline is subjected to a "clean bromination reaction" to produce N-acetyl-5-bromoindoline. nih.gov Subsequent removal of the acetyl group yields 5-bromoindoline, which can then be methylated at the N-1 position to give the final product, this compound.

Control in Cyclization Reactions: Regioselectivity can also be embedded in the cyclization step itself. Modern synthetic methods, such as nickel/photoredox dual catalysis, demonstrate exceptional control in forming substituted indolines. For instance, the annulation reaction of 2-iodoaniline (B362364) derivatives with terminal alkenes yields 3-substituted indolines with very high regioselectivity. acs.orgmit.edumit.eduorganic-chemistry.orgnih.gov This approach dictates that the new carbon-carbon bond forms at a specific position on the pyrroline (B1223166) ring, showcasing how catalyst systems can govern the regiochemical outcome. While this example focuses on C-3 substitution, the underlying principle of catalyst-controlled cyclization is broadly applicable to achieving specific substitution patterns on the indoline scaffold.

The table below summarizes findings from a study on nickel/photoredox catalyzed indoline synthesis, illustrating high regioselectivity for the 3-substituted product.

| Aryl Iodide Substrate | Alkene Substrate | Product | Yield (%) | Regioselectivity |

| N-(2-iodophenyl)acetamide | 1-octene | 1-acetyl-3-hexylindoline | 75 | >20:1 |

| N-(2-iodo-4-methylphenyl)acetamide | 1-octene | 1-acetyl-3-hexyl-5-methylindoline | 80 | >20:1 |

| N-(2-iodophenyl)acetamide | Styrene | 1-acetyl-3-phenylindoline | 65 | >20:1 |

This data is adapted from studies on highly regioselective indoline synthesis and serves as an illustrative example of the principle. acs.orgorganic-chemistry.org

Stereocontrol in Indoline Synthesis

When the indoline ring contains multiple substituents, stereocenters can arise, making stereocontrol a crucial consideration. Methodologies have been developed to control the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of these centers.

Diastereoselective Routes: Intramolecular cyclization reactions are powerful tools for establishing specific diastereomeric relationships. For example, a cascade reaction involving the dearomatizing alkylation of indole-tethered pyrroles followed by an intramolecular aza-Friedel–Crafts reaction has been shown to produce 2,3-fused tetracyclic indolines with high cis-diastereoselectivity. acs.org Similarly, the synthesis of densely functionalized, polycyclic azepino[5,4,3-cd]indoles from the intramolecular cyclization of Ugi adducts proceeds with excellent diastereoselectivity. beilstein-journals.org These methods demonstrate how the geometry of the starting material and the mechanism of the ring-closing step can effectively control the spatial orientation of substituents.

Enantioselective Syntheses: The catalytic asymmetric synthesis of indolines provides access to specific enantiomers. One notable approach is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source. This metal-free method yields optically active indolines with high enantioselectivities. organic-chemistry.org Another strategy involves the intramolecular C–H insertion of donor/donor carbenes, which can create two stereogenic centers in the C2–C3 bond of the indoline core with excellent enantiomeric and diastereomeric ratios. nih.gov Such catalytic enantioselective methods are vital for producing single-enantiomer halogenated indolines for applications where specific chirality is required.

The following table presents examples of stereoselective addition reactions to form substituted indoline precursors, highlighting the high levels of control achievable.

| Electrophile | Nucleophile | Catalyst/Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| ortho-bromo nitrostyrene | monothiomalonate | Organocatalysis | - | >99% |

| N-allyl-2-haloaniline | - | Visible-light mediated radical cyclization | >20:1 | - |

| Indole-tethered pyrrole | Benzyl iodide | Base-promoted cascade | >20:1 (cis) | - |

This data is compiled from various studies on stereoselective indoline synthesis to illustrate the principles of stereocontrol. acs.orgrsc.orgnih.gov

Structural Elucidation and Spectroscopic Characterization in Academic Studies

Advanced Crystallographic Investigations of 5-Bromo-1-methylindoline Derivatives

Single Crystal X-ray Diffraction Analysis

The molecular structure of this compound-2,3-dione has been determined through single-crystal X-ray diffraction. researchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net The unit cell parameters were recorded at a temperature of 296 K.

In a related study, the ethyl derivative, 5-bromo-1-ethylindoline-2,3-dione, was found to crystallize in the triclinic system with the space group P-1. This structure is notable for having two independent molecules (A and B) within the asymmetric unit.

The crystallographic data for these derivatives are summarized in the interactive table below.

Crystallographic Data for this compound Derivatives

| Parameter | This compound-2,3-dione | 5-bromo-1-ethylindoline-2,3-dione |

|---|---|---|

| Chemical Formula | C₉H₆BrNO₂ | C₁₀H₈BrNO₂ |

| Molecular Weight | 240.06 | 254.08 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | P-1 |

| a (Å) | 4.0634 (1) | 9.5198 (3) |

| b (Å) | 11.9235 (3) | 10.0655 (3) |

| c (Å) | 18.0978 (5) | 11.2341 (3) |

| α (°) | 90 | 70.9288 (16) |

| β (°) | 96.170 (2) | 75.4109 (16) |

| γ (°) | 90 | 85.2199 (16) |

| Volume (ų) | 871.76 (4) | 984.58 (5) |

| Z | 4 | 4 |

Analysis of Molecular Geometry and Planarity

The geometry of these indoline (B122111) derivatives reveals a high degree of planarity. In this compound-2,3-dione, the indoline ring system, along with the two ketone oxygen atoms and the bromine atom, are nearly coplanar. The maximum deviation from the mean plane is a mere -0.1025 (4) Å. researchgate.net Similarly, for 5-bromo-1-ethylindoline-2,3-dione, the indoline ring system in both independent molecules (A and B) is almost planar, with the largest deviations from the mean plane being 0.016 (2) Å for molecule A and 0.040 (13) Å for molecule B. researchgate.net In this ethyl derivative, the ethyl group is oriented nearly perpendicular to the indoline ring system.

Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking Phenomena

The crystal packing of these derivatives is stabilized by a network of intermolecular interactions. For this compound-2,3-dione, the crystal structure is characterized by weak C—H⋯O hydrogen bonds and π–π stacking interactions, which together form a three-dimensional network. The inter-centroid distance for the π–π interactions is reported to be 3.510 (2) Å.

Spectroscopic Elucidation of Structure

Spectroscopic methods are fundamental to confirming the structure of this compound and its derivatives. NMR and mass spectrometry provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While a complete, published NMR spectral assignment for this compound was not found in the surveyed literature, data from related indole (B1671886) compounds allows for a reasonable prediction of the expected chemical shifts. The synthesis of various 5-bromo-indole derivatives has been reported, with their structures confirmed by ¹H and ¹³C NMR spectroscopy. researchgate.netbeilstein-archives.org For instance, in related 5-bromo-1H-indole structures, the proton signals in the aromatic region typically appear between δ 7.0 and 8.0 ppm, while the methyl group protons on the nitrogen would be expected in the upfield region of the spectrum. rsc.org

The table below presents ¹³C NMR data for the closely related compound 5-Bromo-3-methyl-1H-indole to provide an indication of the expected chemical shifts for the carbon atoms in the bromo-substituted benzene (B151609) ring of the indoline system. rsc.org

13C NMR Chemical Shifts (δ) for a Related Indole Compound

| Compound | Solvent | 13C Chemical Shifts (ppm) |

|---|---|---|

| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₉H₁₀BrN, corresponding to a molecular weight of approximately 212.09 g/mol. synquestlabs.com

The fragmentation pattern in mass spectrometry is influenced by the stability of the resulting ions. For aliphatic amines and compounds with halogen atoms, characteristic fragmentation pathways are observed. libretexts.orgmiamioh.edu In the case of this compound, fragmentation would likely involve the loss of the methyl group (a mass of 15) or the bromine atom. The presence of bromine is typically confirmed by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions containing bromine, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. chemguide.co.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The spectroscopic properties of this compound are primarily determined by the constituent indoline core, with modifications from the bromo and N-methyl substituents. While specific spectral data for this compound is not extensively documented in publicly available research, analysis of closely related compounds such as 1-methylindole (B147185) and 5-bromoindole (B119039) provides a strong basis for predicting its characteristic spectral features.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic components. The C-H stretching vibrations of the aromatic ring are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl group and the saturated five-membered ring would likely appear in the 2850-2960 cm⁻¹ range. researchgate.net

Aromatic C=C stretching vibrations are expected to produce moderate to strong peaks in the 1450-1600 cm⁻¹ region. The presence of the bromine atom on the benzene ring is likely to influence the out-of-plane C-H bending vibrations, which are typically observed in the 800-900 cm⁻¹ range for substituted benzenes. The C-Br stretching vibration is expected to appear as a weaker absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C-N stretching vibration of the tertiary amine within the indoline ring is expected to be observed in the 1250-1350 cm⁻¹ range.

A comparative analysis with related compounds is presented in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 1-Methylindole researchgate.netchemicalbook.com | Reference Wavenumber (cm⁻¹) for 5-Bromoindole chemicalbook.comspectrabase.com |

| Aromatic C-H | Stretching | 3000-3100 | ~3050 | Not specified |

| Aliphatic C-H | Stretching | 2850-2960 | ~2950 | Not specified |

| Aromatic C=C | Stretching | 1450-1600 | Not specified | Not specified |

| C-N (tertiary amine) | Stretching | 1250-1350 | Not specified | Not specified |

| C-Br | Stretching | 500-600 | N/A | Not specified |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* electronic transitions within the aromatic system. The indoline chromophore, which is a benzene ring fused to a saturated five-membered nitrogen-containing ring, typically exhibits absorption maxima in the ultraviolet region.

Based on studies of 1-methylindole, absorption maxima are expected around 220-300 nm. trdizin.gov.trmcbu.edu.tr The substitution of a bromine atom at the 5-position is likely to cause a bathochromic (red) shift in the absorption maxima due to the auxochromic effect of the halogen. This is a common phenomenon observed in substituted aromatic systems. The intensity and exact wavelength of the absorption bands will be influenced by the solvent polarity.

The following table summarizes the expected UV-Vis absorption maxima for this compound based on related compounds:

| Compound | Solvent | λmax (nm) | Electronic Transition |

| 1-Methylindole | Not specified | ~225, ~285 | π → π |

| 5-Bromoindole | Not specified | Shifted compared to indole | π → π |

| This compound (Expected) | Various | Bathochromic shift compared to 1-methylindole | π → π* |

Conformational Analysis

The conformational flexibility of the this compound molecule is primarily centered around the puckering of the five-membered dihydro-pyrrole ring. Unlike the planar indole ring system, the indoline ring is non-planar. Theoretical and experimental studies on indoline and its derivatives indicate that the five-membered ring adopts an envelope or twisted conformation to relieve ring strain.

In the case of this compound, the nitrogen atom can be out of the plane of the four carbon atoms, or one of the carbon atoms of the five-membered ring can be out of the plane of the other four atoms. The presence of the methyl group on the nitrogen atom (N-1) will influence the preferred conformation and the energy barrier for the interconversion between different puckered forms.

Computational studies on related N-substituted indolines suggest that the puckering of the five-membered ring is a dynamic process. The specific dihedral angles and the energy difference between various conformers would require detailed computational modeling, such as Density Functional Theory (DFT) calculations. These calculations would help in identifying the most stable conformer and the transition states for conformational interconversions.

A general representation of the possible puckering in the indoline ring is shown below:

| Conformation Type | Description | Expected Influence of Substituents |

| Envelope | One atom is out of the plane of the other four. | The N-methyl group may favor a specific envelope conformation to minimize steric interactions. |

| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | The energy barrier between different twist conformations might be influenced by the N-methyl group. |

Further detailed experimental studies, such as low-temperature NMR spectroscopy, or high-level computational analysis would be necessary to precisely determine the conformational landscape of this compound.

Reactivity and Reaction Mechanisms of 5 Bromo 1 Methylindoline and Its Derivatives

Electrophilic Aromatic Substitution Reactions

The indoline (B122111) ring system is, in essence, a substituted aniline, making the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). The general mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, followed by the loss of a proton to restore aromaticity. dalalinstitute.com In 5-Bromo-1-methylindoline, the fused dihydro-pyrrole ring's nitrogen atom acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to it. However, the bromine at the 5-position is a deactivating group (due to its electronegativity) but is also an ortho-, para-director.

The position of substitution on the benzene (B151609) portion of the this compound ring is governed by the interplay of these directing effects. The nitrogen atom strongly activates the ortho-position (C7) and the para-position (C5, which is already substituted). The bromine at C5 deactivates the ring but directs to its ortho-positions (C4 and C6). The most activated and sterically accessible position for electrophilic attack is the C7 position, ortho to the activating nitrogen atom. For instance, studies on similar indole (B1671886) systems show that halogenation can occur on the benzene ring portion of the molecule, even when another halogen is already present. nih.gov

Enzymatic electrophilic aromatic substitution reactions, such as prenylations, have also been studied extensively on indole cores. These reactions, catalyzed by prenyltransferase enzymes, often proceed via a direct electrophilic attack on the indole ring, highlighting the ring's nucleophilic character. rsc.org While specific studies on this compound may be limited, the fundamental principles of EAS strongly suggest its reactivity at the C7 position.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The direct replacement of the bromine atom on this compound via a classic nucleophilic aromatic substitution (SNAr) reaction is generally challenging. The SNAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to the leaving group. nih.govresearchgate.net The indoline ring, being electron-rich due to the nitrogen atom, is not predisposed to this type of reaction.

However, nucleophilic substitution on halogenated indoles can proceed through alternative mechanisms. Research on related 3-halogeno-2-CF3-indoles has shown that their reactions with potent nucleophiles like thiophenols can occur via a halophilic attack. nih.gov In this two-step process, the nucleophile attacks the bromine atom itself, leading to the formation of an indole anion, which is then protonated. nih.gov This contrasts with the SNAr mechanism where the nucleophile attacks the carbon atom bearing the halogen. nih.gov

While direct SNAr on this compound is unlikely under standard conditions, such transformations may be possible under forcing conditions or through transition-metal-catalyzed processes, which are discussed in a later section.

Functional Group Transformations and Derivatization

The this compound scaffold can be modified through various functional group transformations. The indoline core itself can undergo oxidation or reduction. For example, related indoline-2,3-dione structures can be reduced to dihydroindoles.

Derivatization is a key strategy for creating analogues with diverse properties. While the nitrogen atom in this compound is already methylated, in related N-unsubstituted halo-indoles or indolines, the N-H group is a common site for functionalization. For instance, electrophilic substitution at the nitrogen of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with various halides has been used to synthesize a series of derivatives. iajps.com

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The indoline framework is a valuable component in cycloaddition reactions, particularly in the synthesis of complex heterocyclic systems like spirooxindoles. A prominent example is the 1,3-dipolar cycloaddition reaction. In this type of reaction, an azomethine ylide, which is a 1,3-dipole, reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. nih.gov

Derivatives of indolines, such as isatins (indoline-2,3-diones), are frequently used to generate isatin-derived azomethine ylides in situ through condensation with an amino acid. These ylides can then react with various dipolarophiles. nih.gov Studies have shown successful cycloadditions with a range of dipolarophiles, including maleimides and methylene (B1212753) indolinones, to produce functionalized N-fused pyrrolidinyl spirooxindoles with high diastereoselectivity. nih.gov While these examples start from an oxidized indoline (isatin), they underscore the utility of the core scaffold in constructing complex polycyclic molecules via cycloaddition pathways.

Mechanistic Elucidation Studies for Transformations of Halogenated Indolines

Understanding the mechanisms behind the reactions of halogenated indolines is crucial for optimizing conditions and predicting outcomes. Mechanistic studies have provided significant insights into their reactivity.

For electrophilic aromatic substitutions, studies on related indole prenyltransferases suggest that while many reactions likely follow a direct SEAr pathway, alternative mechanisms involving initial attack at the nucleophilic C3 position followed by rearrangement are also possible for certain substrates. rsc.org

In the context of nucleophilic substitution, mechanistic work has been key to understanding why simple SNAr is unfavorable on electron-rich haloindoles. Studies have revealed alternative pathways, such as the halophilic attack mechanism, where the nucleophile interacts directly with the halogen atom, which is crucial for predicting the reactivity of compounds like this compound with strong nucleophiles. nih.gov

For transition metal-catalyzed reactions, mechanistic investigations have focused on the catalyst cycle and substrate effects. In Suzuki-Miyaura couplings of unprotected nitrogen-containing heterocycles like indoles, studies have shown that the parent heterocycle or the product can act as an inhibitor by coordinating to the palladium catalyst, thereby slowing the reaction. nih.gov This inhibitory effect can be influenced by the steric and electronic properties of the substrates and products. nih.gov Understanding these catalyst-substrate interactions is vital for developing more efficient catalytic systems for molecules like this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Indoline (B122111) Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the distribution of electrons and predict chemical reactivity.

Electronic Structure Analysis (HOMO-LUMO Interactions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Without specific studies on 5-Bromo-1-methylindoline, the precise energies of its HOMO and LUMO, and therefore its electronic behavior, remain uncharacterized.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict the distribution and energy of these electrons in molecular orbitals. An application of MO theory to this compound would provide a detailed picture of its bonding, anti-bonding, and non-bonding orbitals, offering explanations for its spectroscopic properties and reactivity patterns. Currently, no such specific analysis for this compound has been found in the surveyed literature.

Conformational Energy Landscape Analysis

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis maps the potential energy of a molecule as a function of the rotation around its single bonds. This "energy landscape" reveals the most stable conformations and the energy barriers between them. For this compound, identifying the preferred three-dimensional structure is crucial for understanding how it might interact with other molecules, such as biological receptors. This information is presently unavailable.

Reaction Pathway and Transition State Modeling

Computational modeling can be used to map out the energetic profile of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. Modeling the reaction pathways of this compound would be instrumental in predicting its chemical behavior in various synthetic transformations. For instance, understanding the mechanism of reactions involving the bromine substituent or the indoline ring would be of significant interest. However, specific theoretical models for the reaction pathways of this compound have not been reported.

Structure-Reactivity Relationship Predictions

By systematically studying the computational properties of a series of related compounds, it is possible to establish Quantitative Structure-Activity Relationships (QSAR). These models correlate structural or electronic features with chemical reactivity or biological activity. While QSAR studies have been conducted on broader classes of indole (B1671886) and indoline derivatives, a specific analysis that includes this compound and allows for the prediction of its reactivity based on its unique structural features is not available in the current body of scientific literature.

Applications in Advanced Organic Synthesis

5-Bromo-1-methylindoline is a versatile heterocyclic compound whose utility in advanced organic synthesis is predicated on its unique structural features. The indoline (B122111) core, a saturated bicyclic amine, serves as a precursor to the biologically significant indole (B1671886) nucleus. The strategic placement of a bromine atom on the aromatic ring and a methyl group on the nitrogen atom provides specific reactive sites, allowing for controlled and selective transformations. These characteristics make it a valuable starting material for constructing more elaborate molecular architectures.

Medicinal Chemistry and Biological Research Applications

Development of Pharmaceutical Agents

The unique structural features of bromo-indoline derivatives make them attractive candidates for the development of new pharmaceutical agents targeting a range of diseases.

Derivatives of 5-bromoindoline (B135996) have emerged as promising scaffolds for the development of novel anti-cancer agents. The presence of the bromine atom can enhance the anti-proliferative activity of these compounds.

Research has shown that N-benzyl-5-bromoindolin-2-one derivatives exhibit growth-inhibitory properties against various tumor cell lines. mdpi.com Specifically, certain 4-arylthiazole-bearing derivatives have demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com For instance, derivatives 7c and 7d showed potent activity with IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com These compounds were also found to be effective inhibitors of VEGFR-2, a key target in angiogenesis, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com Further studies revealed that compound 7d could induce cell cycle arrest at the G2/M phase and increase the number of cells in the sub-G1 phase, indicative of apoptosis. nih.gov

Another related compound, 3-Bromo-1-Ethyl-1H-indole (BEI), has also been identified as a potential anticancer agent. nih.gov It has shown selective cytotoxicity towards cancer cell lines and has been noted for its ability to inhibit glutathione (B108866) S-transferase (GST) isozymes, which are often overexpressed in tumor cells and contribute to drug resistance. nih.gov

A series of bromophenol derivatives incorporating an indolin-2-one moiety have also been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon). researchgate.net

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 (Breast) | 7.17 ± 0.94 | mdpi.com |

| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast) | 2.93 ± 0.47 | mdpi.com |

| N-benzyl-5-bromoindolin-2-one derivative 7d | A-549 (Lung) | 9.57 ± 0.62 | nih.gov |

| N-benzyl-5-bromoindolin-2-one derivative 12c | A-549 (Lung) | 12.20 ± 1.54 | nih.gov |

| N-benzyl-5-bromoindolin-2-one derivative 12d | MCF-7 (Breast) | 13.92 ± 1.21 | nih.gov |

Indole-based compounds are being actively investigated for their potential in treating neurodegenerative diseases. nih.govnih.gov The indole (B1671886) nucleus is a versatile pharmacophore that can interact with various receptors and enzymes in the central nervous system. nih.gov Indole derivatives have shown potential as multi-target agents for conditions like Alzheimer's disease by exhibiting neuroprotective, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net

For instance, the indole alkaloid cryptolepine (B1217406) and its 2-bromo-derivative have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The bromo-derivative showed IC₅₀ values of 415 nM, 868 nM, and 770 nM against eeAChE, rhAChE, and eqBChE, respectively. nih.gov

Furthermore, some indole compounds have been investigated for their ability to modulate the PERK pathway, offering neuroprotection in models of Parkinson's disease. nih.gov While direct studies on 5-Bromo-1-methylindoline for neurological disorders are limited, the broader class of bromo-indole derivatives holds promise in this therapeutic area.

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial and antifungal agents. Bromo-substituted indole and indoline (B122111) derivatives have demonstrated significant activity in this regard.

A study on (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one showed effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with moderate activity against Escherichia coli and Streptococcus. rdd.edu.iq Similarly, research on 6-bromoindolglyoxylamido derivatives revealed intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and S. intermedius. nih.gov Some of these derivatives also exhibited enhanced antibacterial activity towards E. coli and displayed moderate to excellent antifungal properties. nih.gov

Halogenated indoles, including 4-bromoindole (B15604) and 5-bromoindole (B119039), have shown notable antibacterial profiles against Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov The position of the halogen on the indole ring has been found to influence the antibacterial activity. nih.gov

In the realm of antifungal research, 3-indolyl-3-hydroxy oxindole (B195798) derivatives with halogen substitutions on the indole ring have shown superior antifungal activity against various plant pathogenic fungi. nih.gov Specifically, the introduction of a bromine substituent at position 5 of the 3-hydroxy-2-oxindole and indole rings was found to be crucial for good antifungal activity. nih.gov

| Compound/Derivative | Microorganism | Activity/MIC | Reference |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus, Klebsiella pneumoniae | High Activity | rdd.edu.iq |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Escherichia coli, Streptococcus sp. | Moderate Activity | rdd.edu.iq |

| 4-bromoindole | Vibrio parahaemolyticus | 50 μg/mL | nih.gov |

| 5-bromoindole | Vibrio parahaemolyticus | 50 μg/mL | nih.gov |

| 6-bromoindolglyoxylamido derivatives | Staphylococcus aureus, S. intermedius | Intrinsic Activity | nih.gov |

Modulation of Biological Targets by Indoline Derivatives

The therapeutic effects of indoline derivatives are often mediated through their interaction with specific biological targets, such as enzymes and ion channels.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov This makes PI3K an important target for anticancer drug development. nih.gov

Indole-based compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway. nih.gov While specific studies on this compound as a PI3K inhibitor are not widely available, the indole scaffold is recognized as a valuable starting point for designing PI3K inhibitors. For example, a library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine has been developed, showing potent and selective inhibition of the PI3Kδ isoform with IC₅₀ values in the low nanomolar range. nih.gov The development of such isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and reduce the toxicity associated with pan-PI3K inhibition. youtube.com

Calcium release-activated calcium (CRAC) channels are crucial for mediating store-operated calcium entry (SOCE), a process vital for various cellular functions, including immune cell activation. nih.gov Aberrant CRAC channel activity is implicated in autoimmune diseases, inflammatory conditions, and some cancers, making them an attractive therapeutic target. nih.govnih.gov

CRAC channels are composed of STIM proteins in the endoplasmic reticulum and Orai proteins in the plasma membrane. nih.gov The search for small molecule modulators of CRAC channels is an active area of research. nih.gov While a number of inhibitors have been identified, including pyrazole (B372694) derivatives and imidazole (B134444) compounds, the development of highly selective and potent inhibitors remains a challenge. nih.gov Although there is limited direct evidence of this compound derivatives as CRAC channel inhibitors, the broader class of heterocyclic compounds is being explored for this purpose.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The indoline and isatin (B1672199) scaffolds, including derivatives like this compound, are extensively studied to understand how chemical modifications influence biological activity. biu.ac.ilnih.gov

For the spiro-oxindole dihydroquinazolinone IRAP inhibitors synthesized from this compound-2,3-dione, SAR studies have provided critical insights. nih.gov By varying the substituent on the aniline-derived part of the molecule, researchers found that electron-withdrawing groups, such as a chloro-substituent at the 4-position, led to improved inhibitory potency against IRAP. nih.gov This highlights the electronic requirements for effective binding.

Broader SAR studies on brominated indoles and isatins reveal the importance of the halogen's position on the aromatic ring for biological effects. mdpi.com For instance, in studies of anti-inflammatory activity, the position of the bromine atom on the isatin ring significantly alters the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNFα). mdpi.com Specifically, for NO inhibition, the order of activity was found to be 6-bromoisatin (B21408) > 5-bromoisatin (B120047) > isatin > 7-bromoisatin, whereas for TNFα inhibition, the trend was 5-bromoisatin > 6-bromoisatin > isatin. mdpi.com This demonstrates that even subtle changes in the substitution pattern can lead to different pharmacological profiles. Previous research on the anti-cancer activity of isatin derivatives also suggests that bromine substitution at the C5 or C6 position can enhance biological activity. mdpi.com

Furthermore, SAR studies on other indole-based compounds, such as those developed as HIV-1 fusion inhibitors, have explored substitutions at the 5-position of the indole ring, which corresponds to the bromo-substitution in this compound. nih.govacs.org These studies emphasize how modifying substituents on the core scaffold can modulate properties like binding affinity and antiviral potency. nih.govacs.org

Table 2: Summary of SAR Findings for Brominated Isatins

| Compound | Activity Metric | Relative Potency | Reference |

|---|---|---|---|

| 6-Bromoisatin | NO Inhibition | Highest | mdpi.com |

| 5-Bromoisatin | NO Inhibition | High | mdpi.com |

| Isatin | NO Inhibition | Moderate | mdpi.com |

| 7-Bromoisatin | NO Inhibition | Low | mdpi.com |

| 5-Bromoisatin | TNFα Inhibition | Highest | mdpi.com |

| 6-Bromoisatin | TNFα Inhibition | High | mdpi.com |

| Isatin | TNFα Inhibition | Moderate | mdpi.com |

Indoline and Isatin Derivatives as Privileged Structures in Bioactive Molecules

Indoline and isatin (1H-indole-2,3-dione) scaffolds are widely recognized as "privileged structures" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, leading to a broad range of pharmacological activities. researchgate.net The isatin nucleus, a component of coal tar, and its derivatives are found in various dyes and pharmaceuticals. nih.gov

The versatility of the isatin scaffold is a key reason for its privileged status. nih.gov The structure contains an NH group at position 1 and carbonyl groups at positions 2 and 3, all of which are amenable to chemical modification. nih.gov This allows medicinal chemists to easily generate large libraries of analogues with diverse substituents, facilitating the exploration of chemical space to find compounds with desired biological activities. nih.gov These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govnih.gov

Similarly, the indoline core is a feature of many natural and synthetic compounds with significant biological potential. biu.ac.il Oxindole alkaloids, which contain a related bicyclic core, are found in plants, bacteria, and mammals and have inspired the synthesis of numerous derivatives due to their pharmacological properties. nih.gov The ability to readily introduce a wide variety of substituents onto the indoline and isatin rings allows for the fine-tuning of their medicinal properties, leading to the development of more effective and selective therapeutic agents. nih.gov

Therapeutic Potential of Related Indole Alkaloid Analogs

The indoline core of this compound is a substructure of the broader class of indole alkaloids, a group of natural products with immense therapeutic importance. nih.gov These alkaloids are classified based on their heterocyclic ring system and are known for a wide array of potent pharmacological activities. nih.gov

Some of the most significant indole alkaloids used in medicine include the anti-cancer agents vincristine (B1662923) and vinblastine, which are isolated from the plant Catharanthus roseus. nih.gov These compounds are used in chemotherapy to treat various cancers, including leukemias and lymphomas. nih.gov Another prominent example is reserpine, derived from Rauvolfia serpentina, which has been used as an antihypertensive agent. nih.gov

The therapeutic potential of this class of compounds is vast, with various indole alkaloids possessing antimicrobial, antifungal, antiviral, and central nervous system stimulant properties. nih.gov Marine organisms have also proven to be a rich source of novel indole alkaloids, which represent a promising and active area of research for new drug discovery. nih.gov The study of these natural products provides valuable insights and inspiration for the design of synthetic analogs, including derivatives of the core indoline and isatin structures, with the aim of discovering new and improved therapeutic agents. nih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of indoline (B122111) scaffolds, including 5-Bromo-1-methylindoline, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional synthetic approaches are often being replaced by greener alternatives that emphasize reduced environmental impact, lower costs, and increased safety. tandfonline.comtandfonline.comresearchgate.net

Key emerging trends in the synthesis of indoline derivatives include:

Biocatalysis: The use of enzymes as biocatalysts offers a promising green alternative for the synthesis of indolines. nih.govlivescience.ioacs.org Engineered enzymes, such as monoamine oxidase (MAO-N), have been explored for the aromatization of indoline derivatives to indoles under mild reaction conditions. livescience.ioacs.org Future research could focus on developing specific enzymes for the asymmetric synthesis of chiral indolines, including derivatives of this compound. nih.govacs.org

Flow Chemistry: Continuous flow chemistry presents a scalable and efficient method for the synthesis of indoline derivatives. researchgate.net This technique allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety. The application of flow chemistry to the synthesis of this compound could streamline its production for various applications. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.comtandfonline.com This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The development of microwave-assisted protocols for the synthesis of this compound could significantly enhance its production efficiency. tandfonline.comtandfonline.com

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as intramolecular C-H amination, have proven to be efficient for the synthesis of indolines. organic-chemistry.org These methods offer a direct and atom-economical approach to constructing the indoline core. Further research in this area could lead to more versatile and cost-effective syntheses of substituted indolines like this compound. organic-chemistry.orgthieme.de

| Synthetic Approach | Key Advantages | Potential Application for this compound |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govlivescience.io | Enantioselective synthesis of chiral derivatives. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. researchgate.net | Efficient and continuous production. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. tandfonline.comtandfonline.com | Rapid and efficient synthesis. |

| Palladium-Catalyzed Reactions | High efficiency, atom economy. organic-chemistry.orgthieme.de | Direct and versatile synthesis. |

Expanding Scope in Medicinal Chemistry beyond Current Applications

The indoline scaffold is a privileged structure in medicinal chemistry, and its bromo-substituted derivatives have shown significant biological activities. beilstein-archives.orgacs.org While the specific applications of this compound are still under investigation, the broader class of bromoindoles and indolines has demonstrated potential in several therapeutic areas.

Future research is likely to focus on exploring the therapeutic potential of this compound and its derivatives in:

Anticancer Agents: Bromoindole derivatives have been investigated for their antiproliferative activity. beilstein-archives.org For instance, certain 5-bromoindole (B119039) derivatives have been synthesized and evaluated as potential inhibitors of VEGFR-2 tyrosine kinase, a key target in angiogenesis and cancer therapy. d-nb.info Molecular docking studies have helped in understanding the binding interactions of these compounds with the target protein. d-nb.info Further exploration of this compound in this area could lead to the discovery of novel anticancer agents. mdpi.com

Anti-inflammatory Agents: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org The development of this compound analogs could yield potent anti-inflammatory drugs.

Neurological Disorders: The indoline core is present in several psychoactive compounds. Future research could investigate the potential of this compound derivatives to modulate neuroreceptors and transporters, which could be relevant for the treatment of various neurological and psychiatric disorders.

| Therapeutic Area | Mechanism of Action (Potential) | Supporting Evidence from Related Compounds |

|---|---|---|

| Oncology | Inhibition of protein kinases (e.g., VEGFR-2). d-nb.info | Antiproliferative activity of 5-bromoindole derivatives. beilstein-archives.orgmdpi.com |

| Inflammation | Dual inhibition of 5-LOX and sEH. acs.org | Anti-inflammatory effects of indoline-based compounds. acs.org |

| Neurological Disorders | Modulation of neuroreceptors and transporters. | Presence of the indoline scaffold in psychoactive drugs. |

Advanced Materials Integration and Nanotechnology Applications

The unique electronic properties of the indole (B1671886) nucleus make its derivatives, including this compound, attractive candidates for applications in materials science and nanotechnology. chemicalbook.com The presence of the bromine atom offers a site for further functionalization, allowing for the fine-tuning of material properties.

Emerging trends in this area include:

Organic Electronics: Indole and its derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netias.ac.inacs.orgmdpi.com The electropolymerization of 5-bromoindole can lead to the formation of conductive polymers with potential applications as electrode materials. chemicalbook.comresearchgate.nettandfonline.com The incorporation of this compound into polymer backbones could lead to novel materials with tailored optoelectronic properties.

Nanomaterials: The synthesis of one-dimensional polyindole nanostructures has been reported, opening up possibilities for their use in nanotechnology. tandfonline.com this compound could serve as a monomer for the creation of functionalized polymer nanowires with specific electronic or sensing capabilities.

Sensors: The electrochemical properties of poly(5-bromoindole) films suggest their potential use in the development of chemical sensors. chemicalbook.com Future work could focus on creating sensors based on this compound for the detection of specific analytes.

Chemoinformatics and High-Throughput Screening for New Biological Activities

Chemoinformatics and high-throughput screening (HTS) are powerful tools for accelerating drug discovery. These approaches can be applied to this compound to identify new biological activities and to design novel derivatives with improved properties.

Molecular Docking: Molecular docking studies can predict the binding affinity and orientation of this compound and its analogs to various biological targets. This information can guide the rational design of more potent and selective inhibitors. d-nb.inforesearchgate.netresearchgate.net

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened in silico against a panel of biological targets to identify potential hits for further experimental validation.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. A library of derivatives of this compound could be synthesized and screened to identify new lead compounds for various diseases.

Multicomponent Reactions and Cascade Processes for Complex Indoline Architectures

Multicomponent reactions (MCRs) and cascade processes offer an efficient and atom-economical way to construct complex molecular architectures from simple starting materials. nih.govrsc.orgrsc.org These strategies are well-suited for the synthesis of diverse libraries of indoline derivatives for drug discovery and materials science.

Domino Reactions: Cascade, or domino, reactions allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.govnih.gov The development of cascade reactions starting from or leading to this compound could provide access to novel polycyclic indoline frameworks. thieme.depolimi.it

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot synthesis to form a single product that contains substantial portions of all the reactants. rsc.org Designing MCRs that incorporate this compound or its precursors could be a powerful strategy for generating chemical diversity.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/purification due to volatile solvents (DMSO, chloroform). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Emergency protocols for spills (neutralization with activated carbon) and first-aid measures (e.g., eye irrigation) must be documented per GHS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。